3-Chlorobenzo[H]cinnoline
Overview
Description
3-Chlorobenzo[H]cinnoline is a chemical compound with the molecular formula C12H7ClN2 . It belongs to the family of cinnolines, which are bicyclic heterocycles used as structural subunits in many compounds with interesting pharmaceutical properties .
Synthesis Analysis
The synthesis of cinnoline nucleus, which is a part of this compound, involves several approaches. These include the use of synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines . Another method involves the cyclization of derivatives of arenediazonium salts .Molecular Structure Analysis
The cinnoline nucleus is a six-membered ring system with two nitrogen atoms . It is an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .Chemical Reactions Analysis
The reactions of halogenobenzo[c]cinnolines have been studied, with the observed courses of reaction discussed in terms of mixed addition-elimination and elimination-addition mechanisms .Mechanism of Action
Target of Action
It is known that cinnoline derivatives, which include 3-chlorobenzo[h]cinnoline, are significant pharmacological agents . They have been extensively utilized as valuable entities for the expansion of pharmacologically significant agents .
Mode of Action
It’s worth noting that cinnoline derivatives are known to interact with their targets, leading to various changes .
Biochemical Pathways
It is known that cinnoline derivatives have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes . They are indispensable moieties to treat infectious diseases .
Result of Action
It is known that cinnoline derivatives have a broad range of biological properties .
Advantages and Limitations for Lab Experiments
One advantage of using 3-Chlorobenzo[H]cinnoline in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, the synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many future directions for the use of 3-Chlorobenzo[H]cinnoline in scientific research. One potential area of research is the development of new antitumor agents based on this compound. Additionally, this compound could be used as a fluorescent probe for the detection of other biomolecules in biological systems. Furthermore, the potential antioxidant and anti-inflammatory properties of this compound could be further explored for the treatment of various diseases.
Scientific Research Applications
3-Chlorobenzo[H]cinnoline is widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of a number of biologically active compounds, including antitumor agents, antiviral agents, and antibacterial agents. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
Safety and Hazards
properties
IUPAC Name |
3-chlorobenzo[h]cinnoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXDILRAIKVDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=NN=C32)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20828364 | |
Record name | 3-Chlorobenzo[h]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20828364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88385-07-3 | |
Record name | 3-Chlorobenzo[h]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20828364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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